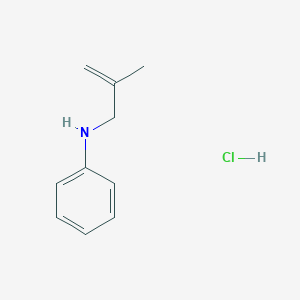
(2-Methyl-allyl)-phenyl-amine Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methyl-allyl)-phenyl-amine Hydrochloride is a chemical compound with the molecular formula C10H14NCl. It is a derivative of phenylamine, where the phenyl group is substituted with a (2-methyl-allyl) group. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-allyl)-phenyl-amine Hydrochloride typically involves the alkylation of phenylamine with (2-methyl-allyl) halides. One common method is the reaction of phenylamine with (2-methyl-allyl) chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or rhodium complexes, can also enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
(2-Methyl-allyl)-phenyl-amine Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: N-oxides of (2-Methyl-allyl)-phenyl-amine.
Reduction: Corresponding amine derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
科学的研究の応用
(2-Methyl-allyl)-phenyl-amine Hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of (2-Methyl-allyl)-phenyl-amine Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The (2-methyl-allyl) group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
類似化合物との比較
Similar Compounds
Phenylamine: The parent compound, which lacks the (2-methyl-allyl) group.
(2-Methyl-allyl)-amine: A simpler derivative without the phenyl group.
N-Phenyl-2-propen-1-amine: A structurally similar compound with a different substitution pattern.
Uniqueness
(2-Methyl-allyl)-phenyl-amine Hydrochloride is unique due to the presence of both the phenyl and (2-methyl-allyl) groups, which confer distinct chemical and biological properties
特性
分子式 |
C10H14ClN |
|---|---|
分子量 |
183.68 g/mol |
IUPAC名 |
N-(2-methylprop-2-enyl)aniline;hydrochloride |
InChI |
InChI=1S/C10H13N.ClH/c1-9(2)8-11-10-6-4-3-5-7-10;/h3-7,11H,1,8H2,2H3;1H |
InChIキー |
XCTXCFZPBWMCNY-UHFFFAOYSA-N |
正規SMILES |
CC(=C)CNC1=CC=CC=C1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





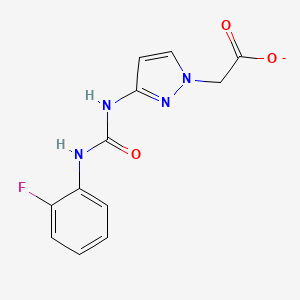
![(E)-3-[4-amino-3-(hydroxymethyl)-5-methylphenyl]prop-2-enenitrile](/img/structure/B13862119.png)
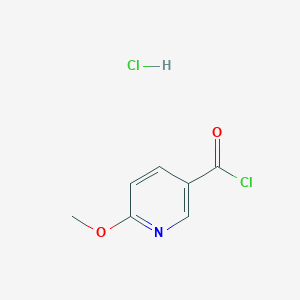

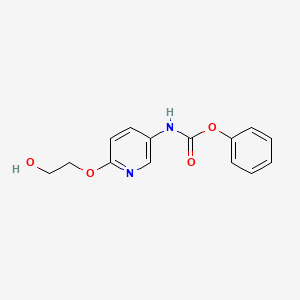
![4-[2-(4-Methyl-6-phenylpyridazin-3-yl)oxyethyl]morpholine](/img/structure/B13862134.png)
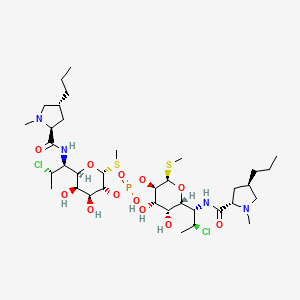

![Phenyl(6-pyridin-2-ylimidazo[1,2-a]pyridin-2-yl)methanone](/img/structure/B13862138.png)
![2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3S)-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid](/img/structure/B13862146.png)

